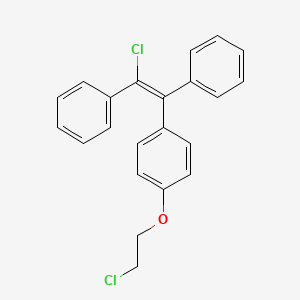![molecular formula C6H12O5 B13865304 (BetaR)-Beta-[[[(1S)-1-[[[(1S)-2-Methoxy-1-phenylethyl]amino]carbonyl]-2,2-dimethylpropyl]amino]carbonyl]-2-methyl-[1,1'-biphenyl]-4-hexanoic Acid; (R)-3-(((S)-1-(((S)-2-Methoxy-1-phenylethyl)amino)-4,4-dimethyl-1-oxopentan-2-yl)carbamoyl)-6-(2-methyl-[1,1'-biphenyl]-4-yl)hexanoic Acid](/img/structure/B13865304.png)
(BetaR)-Beta-[[[(1S)-1-[[[(1S)-2-Methoxy-1-phenylethyl]amino]carbonyl]-2,2-dimethylpropyl]amino]carbonyl]-2-methyl-[1,1'-biphenyl]-4-hexanoic Acid; (R)-3-(((S)-1-(((S)-2-Methoxy-1-phenylethyl)amino)-4,4-dimethyl-1-oxopentan-2-yl)carbamoyl)-6-(2-methyl-[1,1'-biphenyl]-4-yl)hexanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UK 370106 is a potent and highly selective inhibitor of matrix metalloproteinase-3 (MMP-3) and matrix metalloproteinase-12 (MMP-12). It is known for its ability to effectively inhibit the cleavage of fibronectin by MMP-3 . This compound has shown significant potential in the treatment of chronic dermal ulcers and other conditions where MMP-3 and MMP-12 play a crucial role .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UK 370106 involves multiple steps, starting from commercially available starting materialsThe final product is obtained through a series of coupling reactions and purification steps .
Industrial Production Methods
Industrial production of UK 370106 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
UK 370106 primarily undergoes inhibition reactions with matrix metalloproteinases. It does not participate in typical organic reactions like oxidation, reduction, or substitution due to its specific inhibitory function .
Common Reagents and Conditions
The inhibition of MMP-3 and MMP-12 by UK 370106 is typically studied under in vitro conditions using purified enzymes and substrates like fibronectin. The reactions are carried out in buffered solutions at physiological pH and temperature .
Major Products Formed
The major product of the reaction between UK 370106 and MMP-3 or MMP-12 is the inhibited enzyme-substrate complex, which prevents the cleavage of fibronectin and other substrates .
Scientific Research Applications
UK 370106 has several scientific research applications, including:
Mechanism of Action
UK 370106 exerts its effects by binding to the active site of MMP-3 and MMP-12, thereby preventing the enzymes from cleaving their substrates. This inhibition is highly selective, with UK 370106 showing over 1200-fold higher potency for MMP-3 and MMP-12 compared to other matrix metalloproteinases . The binding of UK 370106 to MMP-3 and MMP-12 involves interactions with key amino acid residues in the active site, leading to a stable enzyme-inhibitor complex .
Comparison with Similar Compounds
Similar Compounds
Doxycycline: A broad-spectrum metalloproteinase inhibitor with oral activity, but less selective compared to UK 370106.
Astragaloside IV: Inhibits MMP-2 and MMP-9 but has a different mechanism of action and therapeutic applications.
Stigmasterol: Focused on cholesterol-lowering activity and has some inhibitory effects on MMPs.
Uniqueness of UK 370106
UK 370106 is unique due to its high selectivity and potency for MMP-3 and MMP-12. This selectivity makes it a valuable tool for studying the specific roles of these enzymes in various biological processes and for developing targeted therapies for conditions involving MMP-3 and MMP-12 .
Properties
Molecular Formula |
C6H12O5 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2R,5R)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2?,3-,4?,5?,6+/m0/s1 |
InChI Key |
SHZGCJCMOBCMKK-BWQZKHCESA-N |
Isomeric SMILES |
CC1[C@@H](C(C([C@@H](O1)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


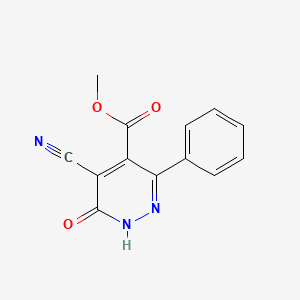
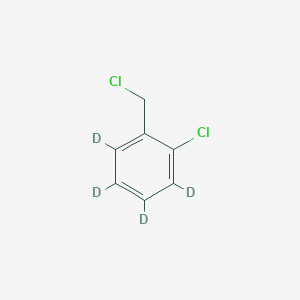
![(1S,2R,3R,5R,11R,12S,16S)-2,3,5,16-tetramethyl-9-methylidene-4-oxapentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-ene-6,15-dione](/img/structure/B13865237.png)

![(4S)-3-[(2S,3S)-3-hydroxy-2,4-dimethyl-1-oxo-4-pentenyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B13865253.png)

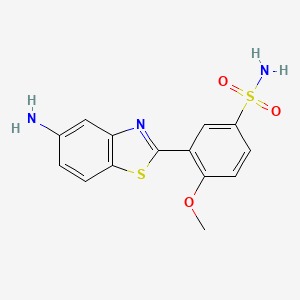
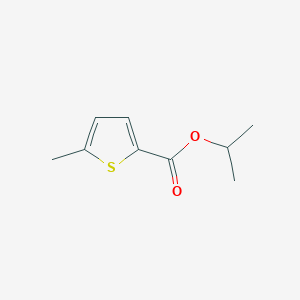
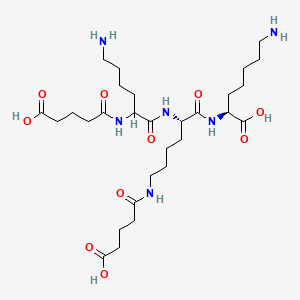
![3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B13865285.png)
![[2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridin-4-yl]methanamine](/img/structure/B13865287.png)
![[2-(4-Methylpiperazin-1-yl)-6-nitrophenyl]methanamine](/img/structure/B13865293.png)
